

AZD1222 (Vaxzevria/Covishield) Vaccine: Formulation and Excipients - Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the formulation and excipients of the AZD1222 vaccine, developed by AstraZeneca and the University of Oxford. The content is intended to serve as a technical resource for professionals in vaccine research and development.

Introduction to AZD1222 Vaccine

The AZD1222 vaccine, also known under the brand names Vaxzevria and Covishield, is a viral vector vaccine designed to protect against COVID-19. It utilizes a replication-deficient chimpanzee adenovirus vector, ChAdOx1, to deliver the genetic sequence of the SARS-CoV-2 spike protein to human cells. This process stimulates an immune response against the spike protein, preparing the body to fight off a future infection with the SARS-CoV-2 virus.[1][2]

Quantitative Formulation of AZD1222

Each 0.5 mL dose of the AZD1222 vaccine has a specific composition of the active ingredient and a series of excipients that ensure its stability, efficacy, and safety.

Active Ingredient



The active component of the vaccine is the recombinant, replication-deficient chimpanzee adenovirus vector encoding the SARS-CoV-2 Spike (S) glycoprotein (ChAdOx1-S).

Component	Quantity per 0.5 mL dose
ChAdOx1-S (recombinant)	5×10^{10} viral particles

Excipients

The excipients play crucial roles in maintaining the vaccine's quality. These include buffering agents, stabilizers, and tonicity modifiers. While the precise amounts for all excipients are not publicly disclosed, available data and typical concentrations in similar formulations provide a close estimate.

Excipient	Function	Quantity per 0.5 mL dose
L-Histidine	pH Buffer	Data not publicly available
L-Histidine hydrochloride monohydrate	pH Buffer	Data not publicly available
Magnesium chloride hexahydrate	Stabilizer	Data not publicly available
Polysorbate 80	Surfactant (prevents aggregation)	Data not publicly available
Ethanol	Co-solvent/Stabilizer	~ 2 mg[1][2][3]
Sucrose	Stabilizer/Cryoprotectant	30 mg
Sodium chloride	Tonicity agent	Data not publicly available
Disodium edetate dihydrate (EDTA)	Chelating agent/Stabilizer	0.02 mg
Water for injection	Vehicle	q.s. to 0.5 mL

Role of Excipients in the AZD1222 Formulation



Each excipient in the AZD1222 vaccine formulation serves a specific purpose to ensure the stability, safety, and efficacy of the final product.

- L-Histidine and L-Histidine hydrochloride monohydrate: This pair of amino acids acts as a biological buffer, maintaining the pH of the vaccine formulation within a stable range, which is crucial for the integrity of the viral vector.
- Magnesium chloride hexahydrate: As a salt, it contributes to the ionic strength and stability of the viral vector.
- Polysorbate 80: This non-ionic surfactant prevents the viral particles from aggregating and adhering to the walls of the vial, ensuring a consistent dose is delivered.
- Ethanol: Included in a small amount, ethanol can act as a co-solvent and may contribute to the overall stability of the formulation.
- Sucrose: A key stabilizer, sucrose protects the viral vector during freezing and thawing by forming a glassy matrix, thus preserving its structure and infectivity.
- Sodium chloride: This salt is used to adjust the tonicity of the vaccine, making it isotonic with human fluids and reducing pain upon injection.
- Disodium edetate dihydrate (EDTA): EDTA is a chelating agent that binds metal ions, which can otherwise catalyze degradation reactions, thereby enhancing the stability of the vaccine.
- Water for injection: This is the primary solvent in which all other components are dissolved or suspended.

Experimental Protocols

The following sections outline key experimental protocols for the characterization and analysis of the AZD1222 vaccine. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.

Quantification of Viral Particles by Quantitative PCR (qPCR)

Methodological & Application





This protocol provides a method to determine the concentration of viral genomes in a sample, which is a proxy for the number of viral particles.

Objective: To quantify the number of ChAdOx1-S viral genomes in a vaccine sample.

Materials:

- qPCR instrument
- qPCR plates and seals
- Primers and probe specific to a conserved region of the ChAdOx1 vector
- DNA quantification standards (plasmid DNA containing the target sequence)
- qPCR master mix
- Nuclease-free water
- DNA extraction kit (optional, for complex samples)
- · Vaccine sample

Protocol:

- Standard Curve Preparation:
 - Prepare a serial dilution of the DNA quantification standard of known concentration to generate a standard curve (e.g., 10² to 108 copies/μL).
- Sample Preparation:
 - Thaw the vaccine sample on ice.
 - If necessary, perform DNA extraction from the vaccine sample to remove potential PCR inhibitors. For a purified vaccine product, direct dilution may be sufficient.
 - Dilute the vaccine sample to fall within the range of the standard curve.



qPCR Reaction Setup:

- Prepare a master mix containing the qPCR master mix, forward primer, reverse primer, and probe.
- Dispense the master mix into the wells of a qPCR plate.
- Add the prepared standards, diluted vaccine samples, and no-template controls (NTC) to their respective wells.

qPCR Run:

- Seal the plate and centrifuge briefly.
- Place the plate in the qPCR instrument and run the appropriate thermal cycling program. A
 typical program includes an initial denaturation step, followed by 40-45 cycles of
 denaturation and annealing/extension.

Data Analysis:

- Generate a standard curve by plotting the Cq (quantification cycle) values against the logarithm of the standard concentrations.
- Determine the concentration of the viral genomes in the vaccine samples by interpolating their Cq values from the standard curve.
- Calculate the viral particle concentration in the original sample, accounting for any dilution factors.

Analysis of Viral Particle Morphology by Transmission Electron Microscopy (TEM)

This protocol describes the negative staining of viral particles for visualization by TEM.

Objective: To assess the morphology, integrity, and aggregation of ChAdOx1-S viral particles.

Materials:



- Transmission Electron Microscope
- · Carbon-coated copper grids
- Glow discharge unit
- Pipettes
- Filter paper
- Negative staining solution (e.g., 2% uranyl acetate or phosphotungstic acid)
- · Purified vaccine sample

Protocol:

- Grid Preparation:
 - Place a carbon-coated copper grid in a glow discharge unit to render the surface hydrophilic.
- Sample Adsorption:
 - \circ Apply a small drop (5-10 μ L) of the purified and appropriately diluted vaccine sample onto the glow-discharged grid.
 - Allow the viral particles to adsorb to the carbon film for 1-2 minutes.
- Washing (Optional):
 - Blot the excess sample with filter paper.
 - Wash the grid by floating it on a drop of deionized water for a few seconds to remove any interfering substances. Blot again.
- Negative Staining:
 - Apply a drop of the negative staining solution to the grid for 30-60 seconds.

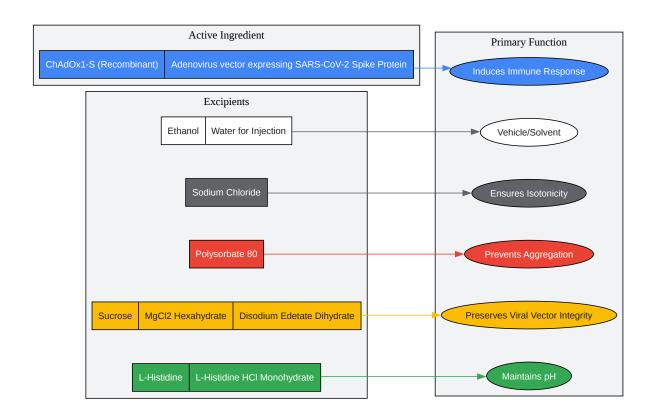


- Blot the excess staining solution with filter paper.
- Drying:
 - Allow the grid to air dry completely.
- Imaging:
 - Insert the dried grid into the TEM.
 - Examine the grid at various magnifications to observe the morphology of the viral particles. Look for intact icosahedral structures, signs of aggregation, or presence of empty capsids.

Diagrams

AZD1222 Vaccine Composition and Function



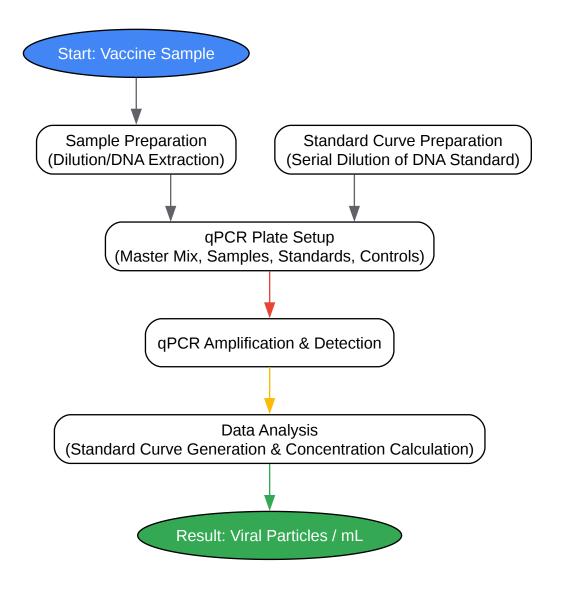


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Caption: Overview of AZD1222 vaccine components and their functions.

Experimental Workflow for Viral Particle Quantification





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Caption: Workflow for quantifying viral particles using qPCR.

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References

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